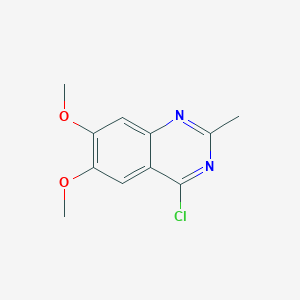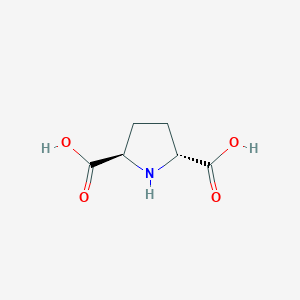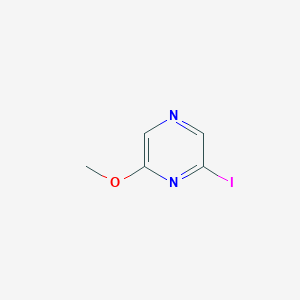
4-氯-6,7-二甲氧基-2-甲基喹唑啉
描述
4-Chloro-6,7-dimethoxy-2-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2 . It has a molecular weight of 238.67 and is a solid at room temperature . It is a useful synthetic intermediate in the preparation of epidermal growth factors .
Synthesis Analysis
The synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline can be achieved from 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one . The detailed reaction conditions and yield are not available in the search results.Molecular Structure Analysis
The InChI code for 4-Chloro-6,7-dimethoxy-2-methylquinazoline is 1S/C11H11ClN2O2/c1-6-13-8-5-10 (16-3)9 (15-2)4-7 (8)11 (12)14-6/h4-5H,1-3H3 . The exact structure visualization is not available in the search results.Physical and Chemical Properties Analysis
4-Chloro-6,7-dimethoxy-2-methylquinazoline is a solid at room temperature . It has a molecular weight of 238.67 . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
药理学
4-氯-6,7-二甲氧基-2-甲基喹唑啉: 已被确定为药理学中一种有价值的化合物,因为它具有潜在的生物学和药学活性 。它是合成各种药物的重要中间体,包括:
农业
在农业领域,4-氯-6,7-二甲氧基-2-甲基喹唑啉可以被探索用作生长素抑制剂。 研究人员从玉米芽中分离出类似的化合物,这些化合物有可能调节植物生长和发育 。
材料科学
该化合物在材料科学中也很重要。 它可以作为合成各种生物活性化合物的中间体,这些化合物可能在开发具有特定所需性能的新材料中具有应用 。
工业应用
在工业上,4-氯-6,7-二甲氧基-2-甲基喹唑啉是一种用途广泛的中间体。 它用于合成唑类哌嗪类药物,这些药物在全球市场上具有巨大的市场,因为它们被用于血管扩张剂和治疗良性前列腺增生 。
环境影响
虽然关于4-氯-6,7-二甲氧基-2-甲基喹唑啉环境影响的具体研究有限,但评估其处理和储存相关的安全性和危害陈述至关重要。 它通常在惰性气氛下于 2-8°C 储存,以保持稳定性并防止降解 。
医学研究
在医学研究中,4-氯-6,7-二甲氧基-2-甲基喹唑啉是开发新型治疗剂的有希望的候选药物。 它作为合成中间体的作用可能有助于发现具有改善疗效和减少副作用的新型药物 。
安全和危害
The safety information for 4-Chloro-6,7-dimethoxy-2-methylquinazoline includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
生化分析
Biochemical Properties
4-Chloro-6,7-dimethoxy-2-methylquinazoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it can interact with histone lysine methyltransferase G9a, a key enzyme involved in epigenetic regulation . This interaction can result in changes in gene expression and cellular function.
Cellular Effects
The effects of 4-Chloro-6,7-dimethoxy-2-methylquinazoline on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with histone lysine methyltransferase G9a can lead to changes in the epigenetic landscape of cells, affecting the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 4-Chloro-6,7-dimethoxy-2-methylquinazoline exerts its effects through binding interactions with biomolecules. It can inhibit the activity of histone lysine methyltransferase G9a by binding to its active site, preventing the enzyme from catalyzing the methylation of histone proteins . This inhibition can lead to changes in chromatin structure and gene expression. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6,7-dimethoxy-2-methylquinazoline can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under inert atmosphere and low temperatures (2-8°C) . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chloro-6,7-dimethoxy-2-methylquinazoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of histone lysine methyltransferase G9a, leading to beneficial changes in gene expression and cellular function . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes.
Metabolic Pathways
4-Chloro-6,7-dimethoxy-2-methylquinazoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, its inhibition of histone lysine methyltransferase G9a can affect the methylation status of histone proteins, leading to changes in the expression of genes involved in metabolic pathways . This can result in alterations in metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of 4-Chloro-6,7-dimethoxy-2-methylquinazoline within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as gene expression and metabolism.
Subcellular Localization
4-Chloro-6,7-dimethoxy-2-methylquinazoline is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . Its subcellular localization can influence its activity and interactions with biomolecules, affecting processes such as gene expression and enzyme activity.
属性
IUPAC Name |
4-chloro-6,7-dimethoxy-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTOWTBCVHATEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440789 | |
| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50377-49-6 | |
| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)












